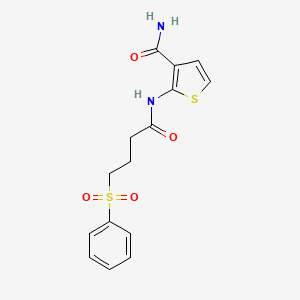

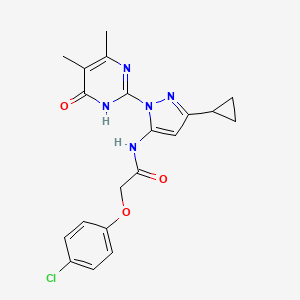

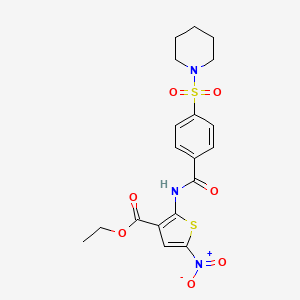

![molecular formula C13H14N2O2S B2691246 Ethyl 2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetate CAS No. 122352-22-1](/img/structure/B2691246.png)

Ethyl 2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetate is an organic compound with the CAS Number: 122352-22-1 . It has a molecular weight of 262.33 . The compound is in powder form .

Synthesis Analysis

The synthesis of a similar compound, Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, was reported in a study . The compound was converted to the corresponding acid hydrazide by hydrazine hydrate in ethanol. The reflux of acid hydrazide with carbon disulfide resulted in 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol .

Molecular Structure Analysis

The InChI code for Ethyl 2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetate is 1S/C13H14N2O2S/c1-2-17-12(16)7-9-3-5-10(6-4-9)11-8-18-13(14)15-11/h3-6,8H,2,7H2,1H3,(H2,14,15) .

Physical And Chemical Properties Analysis

Ethyl 2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetate is a powder . It has a molecular weight of 262.33 . The InChI code for this compound is 1S/C13H14N2O2S/c1-2-17-12(16)7-9-3-5-10(6-4-9)11-8-18-13(14)15-11/h3-6,8H,2,7H2,1H3,(H2,14,15) .

Aplicaciones Científicas De Investigación

Crystal Structure Analysis

Ethyl 2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetate's crystal structure has been determined through X-ray methods, revealing its non-planar molecule and significant stabilization by intra- and intermolecular hydrogen bonds. This detailed structural analysis is crucial for understanding its physical and chemical properties, aiding in the development of new pharmaceuticals and materials (DyaveGowda et al., 2002).

Enzymatic Inhibition for Diabetes Treatment

A study on the synthesis of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates from N-arylthiazole-2-amines showed that these compounds have high percentage inhibition towards α-glucosidase and β-glucosidase enzymes, which are key targets in diabetes treatment. One compound in particular showed significant inhibition potential, nearly twice as effective as the standard treatment, acarbose. This indicates a promising avenue for developing new treatments for diabetes (Babar et al., 2017).

Antimicrobial Activities

Research into the reactivity of 2-ethoxy carbonyl methylene thiazol-4-one with various reagents has led to the synthesis of derivatives with notable in vitro antimicrobial activity against bacteria and fungi. This suggests potential for the development of new antimicrobial agents, highlighting the importance of ethyl 2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetate derivatives in addressing resistant microbial strains (Wardkhan et al., 2008).

Pharmacological Potential

Studies on derivatives of ethyl 2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetate have demonstrated their potential in pharmacological applications, including anti-inflammatory, analgesic, and antioxidant activities. Molecular docking studies have also suggested the binding modes of these compounds to enzyme active sites, offering insights into their mechanism of action and guiding the design of more effective drugs (Attimarad et al., 2017).

Degradation Pathways

The spontaneous aerobic oxidation of ethyl 2-phenyl-2-(thiazol-2-yl)acetate leading to the synthesis of ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate highlights important degradation pathways. Understanding these pathways is crucial for the development of stable pharmaceutical and chemical products containing thiazole derivatives (Mallia et al., 2015).

Direcciones Futuras

The future directions for research on Ethyl 2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetate could involve further exploration of its potential biological activities, given the known activities of thiazoles . Additionally, more studies could be conducted to understand its synthesis and chemical reactions better.

Propiedades

IUPAC Name |

ethyl 2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-2-17-12(16)7-9-3-5-10(6-4-9)11-8-18-13(14)15-11/h3-6,8H,2,7H2,1H3,(H2,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGTLPGZDKKFCDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)C2=CSC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

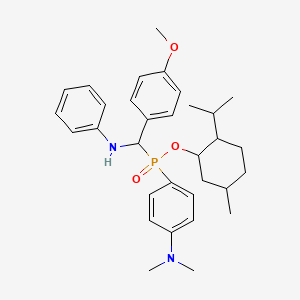

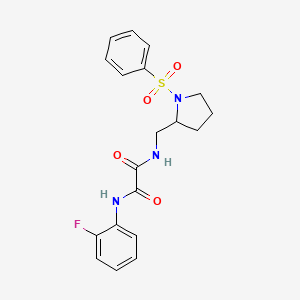

![1-ethyl-3-((4-fluorophenyl)sulfonyl)-2-imino-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2691165.png)

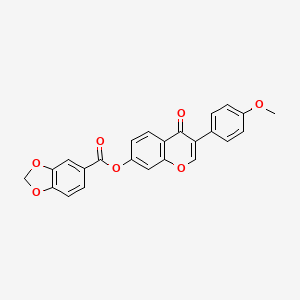

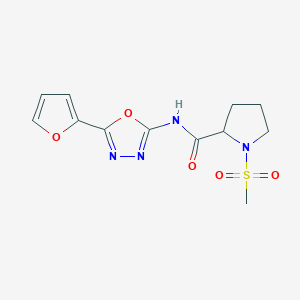

![3-Phenyl-1-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2691166.png)

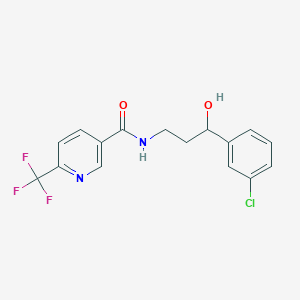

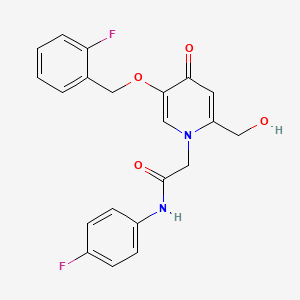

![1'-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2691174.png)

![2,3-dimethyl-4-(trifluoromethyl)-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2691176.png)

![2-[1-(2-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxo-N-phenylacetamide](/img/structure/B2691178.png)